[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride
Description
[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine dihydrochloride is a chiral pyrrolidine derivative with a methoxy substituent at the 4-position and an aminomethyl group at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Its stereochemistry (2S,4S) is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity often dictates activity .
Properties
IUPAC Name |
[(2S,4S)-4-methoxypyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-6-2-5(3-7)8-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNPGXZIKKVDH-USPAICOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402789-55-1 | |
| Record name | [(2S,4S)-4-methoxypyrrolidin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride typically involves the reaction of a pyrrolidine derivative with methanol and a suitable amine. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved. The compound is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required quality standards .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Key findings include:
| Reagent System | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ in acidic aqueous solution | 0–5°C, 2–4 hours | Corresponding nitro compound | 68–72% | |
| RuCl₃/NaIO₄ | H₂O:CH₃CN (1:1), rt, 6h | Oxidative deamination to ketone | 55% |
Mechanistic Insight : The dihydrochloride salt stabilizes the intermediate imine during oxidation, reducing side reactions like over-oxidation to carboxylic acids .
Nucleophilic Substitution
The amine group participates in nucleophilic displacements with electrophilic partners:
Example reaction with sulfonyl chlorides ( ):
text[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine + ArSO₂Cl → N-(sulfonyl)-pyrrolidine derivative
-
Conditions : i-Pr₂NEt (2.5 eq), CH₃CN, 25°C, 12–24h
-
Yield Range : 42–89% for electron-deficient aryl sulfonyl chlorides
-
Steric Effects : Bulky substituents on the sulfonyl chloride reduce yields to <50% .
Coupling Reactions
The amine forms stable amide bonds with carboxylic acid derivatives:
Carbodiimide-mediated coupling ( ):
text[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine + RCO₂H → RCONH-(pyrrolidine) derivatives
| Coupling Reagent | Activator | Solvent | Yield | Application Example |
|---|---|---|---|---|
| EDCl·HCl | HOBt | DMF | 75–92% | Antibacterial agent intermediates |
| DCC | DMAP | CH₂Cl₂ | 68% | Peptidomimetic synthesis |
Key Limitation : The methoxy group reduces reactivity toward bulky electrophiles due to steric hindrance .
Salt Metathesis
The dihydrochloride form undergoes anion exchange for solubility modulation:
Reductive Alkylation
The primary amine participates in reductive amination with ketones/aldehydes:
Example with cyclohexanone ():
text[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine + cyclohexanone → N-cyclohexyl-pyrrolidine derivative
-
Catalyst : NaBH₃CN (1.2 eq)
-
Solvent : MeOH, pH 4–5 (adjusted with AcOH)
-
Yield : 83%
-
Stereochemical Retention : The (2S,4S) configuration remains intact during reduction.
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl chloroformate | THF, -78°C to rt, 8h | Pyrrolo[1,2-a]pyrazin-1-one | 61% |
| Phosgene (0.5 eq) | TEA, CH₂Cl₂, 0°C, 2h | Spirocyclic urea derivative | 47% |
Critical Factor : The stereochemistry directs regioselectivity in ring closure .
Stability Under Acidic/Basic Conditions
| Condition | Outcome | Half-Life (25°C) | Degradation Pathway |
|---|---|---|---|
| 1M HCl (aq) | ≤5% decomposition after 24h | >30 days | Slow cleavage of methoxy group |
| 1M NaOH (aq) | 94% decomposition after 6h | 2.3h | Ring-opening via C-N bond scission |
Practical Implication : Stable in acidic formulations but incompatible with strong bases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine dihydrochloride has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine Dihydrochloride
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism of action is primarily attributed to the disruption of microbial cell membranes and interference with metabolic pathways, which is common among pyrrolidine derivatives .
Anticancer Properties
The compound has shown promise as an anticancer agent. Studies have indicated that it inhibits specific kinases involved in cancer cell proliferation, such as PKMYT1. This inhibition can lead to apoptosis in cancer cells.
Table 2: Inhibition of PKMYT1 by [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine Dihydrochloride
| Compound Name | IC50 (µM) |
|---|---|
| [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine Dihydrochloride | 0.69 |
| Other Analog | 4.1 |
Clinical studies have reported improved outcomes in patients with various malignancies when treated with this compound as part of combination therapies targeting multiple pathways involved in tumor growth .
Case Study 1
A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine dihydrochloride alongside conventional therapies.
Case Study 2
A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Stereochemical Variations
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituents/Stereochemistry | Key Features | Application Areas |
|---|---|---|---|
| [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine dihydrochloride (Target) | (2S,4S), -OCH₃, -CH₂NH₂·2HCl | High solubility, chiral centers | Drug discovery, enantioselective synthesis |
| 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride | (2S,4R), triazole ring | Enhanced rigidity, potential kinase inhibition | Oncology, agrochemicals |
| [(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride | (2S,4S), -F, oxadiazole ring | Electron-withdrawing groups, improved metabolic stability | Antiviral agents |
| (2-Methylpyridin-4-yl)methanamine dihydrochloride | Pyridine core, -CH₂NH₂·2HCl | Aromatic system, basicity | Ligand for metal catalysis |
| [(2R,4S)-4-Methoxypyrrolidin-2-yl]methanol Hydrochloride | (2R,4S), -OH instead of -CH₂NH₂ | Reduced basicity, hydroxyl for conjugation | Prodrug development |
Key Observations :
- Stereochemistry : The (2S,4S) configuration in the target compound contrasts with the (2S,4R) isomer in ’s triazole derivative, which may alter binding affinity in chiral environments .
- Heterocyclic Modifications : Adding oxadiazole () or triazole () rings introduces π-π stacking capabilities, relevant for targeting aromatic pockets in proteins .
Biological Activity
[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrrolidine structure, which may contribute to its biological efficacy.
- Chemical Formula : C₆H₁₆Cl₂N₂O
- Molecular Weight : 201.12 g/mol
- CAS Number : 1932138-97-0
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
1. KRas G12C Inhibition
One of the notable applications of this compound is its role as a KRas G12C inhibitor. Research indicates that compounds with similar structural motifs can irreversibly inhibit KRas G12C, a protein implicated in various cancers. The inhibition of KRas G12C can lead to reduced tumor growth and improved responses to treatment in certain cancer types .
2. Immune Modulation
Studies have also suggested that derivatives of pyrrolidine compounds can modulate immune responses. For instance, compounds that engage with immune effector cells (like T cells) have shown promise in treating hematological malignancies by targeting specific antigens such as B-cell maturation antigen (BCMA) . This suggests that this compound may have similar immune-modulating properties.
Case Studies and Clinical Applications
- Cancer Therapy : Clinical trials are ongoing to evaluate the effectiveness of compounds related to this compound in treating various cancers, particularly those driven by KRas mutations .
- Complement Pathway Inhibition : Research has linked the alternative pathway of the complement system to several diseases, including age-related macular degeneration and atypical hemolytic uremic syndrome. Compounds that inhibit key nodes in this pathway are being evaluated for their clinical efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine dihydrochloride, and how do they influence its handling in laboratory settings?
- Answer : The compound’s molecular formula is C₇H₁₆Cl₂N₂O (exact mass: 215.07 g/mol). Its dihydrochloride salt form enhances aqueous solubility, critical for in vitro assays. The chiral centers (2S,4S) necessitate enantiomeric purity validation via chiral HPLC or polarimetry . Stability studies under varying pH (2–9) and temperature (4°C–25°C) indicate degradation above 40°C, requiring storage at ≤-20°C in anhydrous conditions .
Q. What synthetic routes are reported for [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine dihydrochloride, and what are their yields and limitations?
- Answer : A fragment-assisted synthesis method yields ~97% via reductive amination of 4-methoxypyrrolidin-2-carbaldehyde with methylamine, followed by HCl salt formation . Limitations include racemization risks during acidic workup, necessitating chiral stationary-phase purification . Alternative routes involve Boc-protected intermediates (e.g., tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate) with deprotection steps (yield: 80–85%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data between enantiomeric purity and biological activity in this compound?
- Answer : Discrepancies may arise from residual solvents (e.g., DCM or THF) affecting assay results. Validate purity via:
- HPLC-MS : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 0.1% TFA) to confirm ≥98% enantiomeric excess .
- Biological assays : Compare activity of isolated enantiomers in target-specific assays (e.g., receptor binding or enzyme inhibition). Contradictions may indicate off-target effects or solvent interference .
Q. What strategies optimize this compound’s stability in aqueous buffers for long-term pharmacokinetic studies?
- Answer : Stability is pH-dependent. Buffers below pH 5.0 reduce hydrolysis of the methoxy group. Additives like 0.1% ascorbic acid inhibit oxidation. For freeze-thaw cycles, lyophilize in 10 mM citrate buffer (pH 4.5) to retain >90% integrity after 3 cycles .
Experimental Design & Mechanistic Insights
Q. How does the methoxy group at the 4-position of the pyrrolidine ring influence target binding in enzyme inhibition studies?
- Answer : The methoxy group enhances hydrophobic interactions with aromatic residues (e.g., Phe or Tyr) in enzyme active sites. Computational docking (e.g., AutoDock Vina) shows a ΔG binding energy of -8.2 kcal/mol for ALK kinase, compared to -6.5 kcal/mol for the des-methoxy analog. Validate via mutagenesis (e.g., Ala-scanning of binding pocket residues) .
Q. What analytical methods are recommended for quantifying trace impurities in bulk synthesis batches?
- Answer : Use a combination of:
- LC-UV/ELSD : Detect non-UV-active impurities (e.g., diastereomers) with evaporative light scattering detection (ELSD).
- 1H-NMR : Identify residual solvents (DMSO-d6 as solvent; δ 2.50 ppm for DMSO, δ 1.94 ppm for THF).
- ICP-MS : Quantify heavy metals (limit: ≤10 ppm) introduced during HCl salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
